molecular formula C19H13N3O3 B2566497 (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313954-08-4

(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2566497
CAS RN: 313954-08-4
M. Wt: 331.331
InChI Key: SOKYWXDJLBECBF-QOCHGBHMSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy might be used .

Scientific Research Applications

Synthesis and Derivative Formation

Domino Synthesis and Multicomponent Reactions

The synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, which are structurally related to "(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide," showcases an efficient one-pot domino synthesis approach. This method leverages acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by an intramolecular O-trapping rearrangement, yielding up to 92% efficiency. Such methodologies underscore the potential for generating diverse and complex chromene derivatives that may have applications across various fields of research, including drug discovery and material sciences (Gyuris et al., 2011).

Eco-friendly Synthesis Approaches

The development of new 2-imino-2H-chromene-3-carboxamides through Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate highlights an eco-friendly synthesis route. This approach not only emphasizes the importance of green chemistry principles in the synthesis of chromene derivatives but also presents a scalable and environmentally benign method for producing compounds with potential biological and materials applications (Proença & Costa, 2008).

Potential Applications

Cytotoxic Agents

Research into 2-imino-2H-chromene-3(N-aryl)carboxamides has revealed their potential as cytotoxic agents against various human cancer cell lines. This suggests that derivatives of "(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide" could be explored further for their anticancer properties, potentially leading to new therapeutic agents (Gill, Kumari, & Bariwal, 2016).

Antimicrobial Activity

The synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and their subsequent evaluation for antimicrobial activity highlight the potential of chromene derivatives as antimicrobial agents. Some of these compounds have shown effectiveness against various microbial strains, pointing to the possibility of their application in developing new antimicrobial drugs or preservatives (Ukhov et al., 2021).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. For example, in the case of a drug, this would involve understanding how it interacts with biological systems to produce its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

N-acetyl-2-(3-cyanophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c1-12(23)21-18(24)16-10-14-6-2-3-8-17(14)25-19(16)22-15-7-4-5-13(9-15)11-20/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKYWXDJLBECBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

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